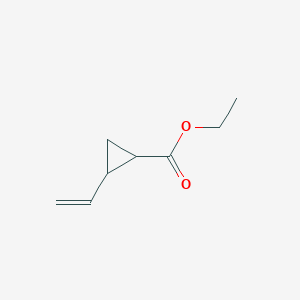
ethyl 2-ethenylcyclopropane-1-carboxylate
描述
ethyl 2-ethenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with ethanol, and the cyclopropane ring is substituted with an ethenyl group
属性
CAS 编号 |
3278-21-5 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
ethyl 2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-3-6-5-7(6)8(9)10-4-2/h3,6-7H,1,4-5H2,2H3 |
InChI 键 |
RKAUCEKHTPZRLC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC1C=C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester typically involves the esterification of cyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of cyclopropanecarboxylic acid and ethanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.
化学反应分析
Types of Reactions
ethyl 2-ethenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic addition reactions can be carried out using reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid, 2-ethenyl-.
Reduction: Formation of cyclopropanemethanol, 2-ethenyl-.
Substitution: Formation of halogenated derivatives of the original ester.
科学研究应用
ethyl 2-ethenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological molecules.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester: Similar structure but with a methyl group instead of an ethenyl group.
Cyclopentanecarboxylic acid, ethyl ester: Contains a cyclopentane ring instead of a cyclopropane ring.
Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Contains a methoxy and phenyl group instead of an ethenyl group.
Uniqueness
ethyl 2-ethenylcyclopropane-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The strained cyclopropane ring also contributes to its unique chemical properties and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


